molecular formula C15H23Cl2NO2 B2610817 1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 22456-39-9

1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2610817
CAS No.: 22456-39-9
M. Wt: 320.25
InChI Key: ABZMXTZPLKMKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a propan-2-ol backbone substituted with a 4-chloro-3-methylphenoxy group at position 1 and a piperidin-1-yl group at position 3, forming a hydrochloride salt. Its molecular formula is C15H22ClNO2·HCl (molar mass: 335.27 g/mol) .

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.ClH/c1-12-9-14(5-6-15(12)16)19-11-13(18)10-17-7-3-2-4-8-17;/h5-6,9,13,18H,2-4,7-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZMXTZPLKMKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCCCC2)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The process begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol.

    Etherification: The chlorinated phenol is then reacted with epichlorohydrin under basic conditions to form the corresponding epoxide.

    Nucleophilic Substitution: The epoxide is subjected to nucleophilic attack by piperidine, resulting in the formation of the desired propanol derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and piperidine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the specific substitution reaction, but typical reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds similar to 1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of piperidine derivatives in treating depression. The findings suggested that the introduction of specific substituents could enhance the binding affinity to serotonin receptors, leading to improved antidepressant effects .

Antipsychotic Potential

The compound has also been investigated for its antipsychotic potential. Its structural similarity to known antipsychotic agents allows it to interact with dopamine receptors, which are often implicated in psychotic disorders.

Case Study:
In a preclinical study, a series of piperidine derivatives were tested for their ability to inhibit dopamine D4 receptors. The results indicated that modifications at the piperidine ring could lead to compounds with higher selectivity and efficacy against psychotic symptoms .

Central Nervous System Disorders

The modulation of G protein-coupled receptors (GPCRs) by this compound suggests its utility in treating various central nervous system disorders. GPCRs are critical targets for drug development due to their role in neurotransmission and signal transduction.

Data Table: GPCR Modulators

Compound NameTarget ReceptorActivity TypeReference
1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-olDopamine D4Antagonist
Similar Piperidine DerivativesSerotonin 5-HT1AAgonist

Pain Management

Emerging studies indicate that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its interaction with pain pathways through opioid receptors has been noted in preliminary research.

Case Study:
A recent investigation into various piperidine derivatives revealed that certain modifications could enhance analgesic effects while minimizing side effects typically associated with opioid medications .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation occurs through binding to receptor sites and altering the release, uptake, or degradation of these neurotransmitters, thereby influencing neural activity and behavior.

Comparison with Similar Compounds

1-(4-Chloro-3-methylphenoxy)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (3f)

  • Structural Differences : Replaces the piperidine group with a 2-methyl-5-nitroimidazole ring .
  • Imidazole’s aromaticity and hydrogen-bonding capacity may modify solubility and target binding compared to piperidine .

1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol Hydrochloride

  • Structural Differences : Features a piperazine ring substituted with a 4-methoxyphenyl group instead of piperidine .
  • Piperazine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity, which may affect pharmacokinetics .

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

  • Structural Differences: Contains an adamantyl group on the phenoxy ring and a methylpiperazine moiety .
  • Impact :
    • The bulky adamantyl group significantly increases steric hindrance, reducing membrane permeability but enhancing receptor selectivity.
    • Methylpiperazine’s methyl group may modulate basicity and metabolic stability compared to unsubstituted piperidine .

Dexpropranolol Hydrochloride

  • Structural Differences: Substitutes the phenoxy group with a naphthalen-1-yloxy group and replaces piperidine with an isopropylamino group .
  • Pharmacological Impact: Acts as a β-adrenergic receptor blocker with membrane-stabilizing effects. The naphthyloxy group enhances lipophilicity and receptor affinity compared to the chloro-methylphenoxy group in the target compound .

1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol Hydrochloride

  • Structural Differences: Substitutes the 4-chloro-3-methylphenoxy group with a 2-bromophenoxy group .
  • Impact :
    • Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions.
    • Altered substitution pattern on the aromatic ring could affect electronic distribution and target selectivity .

Pharmacological and Physicochemical Insights

  • Lipophilicity: The target compound’s chloro-methylphenoxy group confers moderate lipophilicity, facilitating blood-brain barrier penetration, whereas adamantyl () and naphthyloxy () groups increase hydrophobicity .
  • Receptor Interactions : Piperidine and piperazine derivatives () are common in CNS-targeting drugs due to their ability to interact with neurotransmitter receptors. In contrast, nitroimidazole () and β-blocker derivatives () exhibit divergent therapeutic profiles .
  • Synthetic Accessibility: The target compound’s simpler substitution pattern (chloro-methylphenoxy) may offer easier synthesis compared to adamantyl or naphthyloxy derivatives, which require complex coupling steps .

Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, also known as a phenoxypropanolamine derivative, is a synthetic organic compound with potential biological applications. Its molecular formula is C15H22ClNO2C_{15}H_{22}ClNO_2 and it has a molecular weight of approximately 320.255 g/mol . This compound has garnered interest due to its unique chemical structure and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. It is believed to modulate signaling pathways that influence cellular functions. The specific molecular targets include:

  • Dopamine Receptors : The compound may interact with dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .
  • Enzymatic Activity : The compound has shown potential in modulating enzyme activity, which could influence metabolic pathways within cells .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Dopaminergic Activity : Research indicates that derivatives of this compound can selectively activate D3 dopamine receptors, promoting neuroprotective effects against neurodegeneration in animal models .
  • In Vitro Studies : In vitro assays have demonstrated that the compound can influence cell signaling pathways related to neuronal health, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease .

Neuroprotective Effects

A notable study examined the effects of this compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The findings indicated that the compound significantly protected these neurons from degeneration induced by toxins such as MPTP, highlighting its potential in treating neurodegenerative diseases .

Selectivity and Efficacy

In a comparative analysis of various analogs, this compound displayed a unique selectivity profile for D3 receptors over D2 receptors. This selectivity is crucial as it may reduce the risk of side effects commonly associated with broader dopamine receptor agonists .

PropertyValue
Molecular FormulaC15H22ClNO2C_{15}H_{22}ClNO_2
Molecular Weight320.255 g/mol
CAS Number22456-39-9

Biological Activity Summary

Activity TypeObservations
Dopamine Receptor AgonismSelective for D3 receptor, neuroprotective effects observed
Enzymatic ModulationInfluences metabolic pathways in cellular models

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer: Multi-step synthesis optimization should focus on solvent selection (e.g., dichloromethane for intermediate steps ), temperature control, and catalytic efficiency. For example, introducing phase-transfer catalysts during phenoxy group coupling may reduce side reactions. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethanol/water mixtures ) can enhance purity. Monitor reaction progress with TLC or HPLC to identify bottlenecks.

Q. What analytical techniques are recommended for structural characterization, and how can spectral contradictions be resolved?

  • Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring protons (δ 1.4–2.8 ppm) and chloromethylphenoxy group (δ 6.8–7.2 ppm). Compare with analogs in structural databases .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H+^+] at m/z 340.1).
  • X-ray Crystallography: Resolve ambiguities in stereochemistry by crystallizing the free base or salt form .
  • IR Spectroscopy: Confirm hydroxyl (broad ~3200 cm1^{-1}) and aromatic C-Cl (600–800 cm1^{-1}) stretches.

Q. How should purity be assessed, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). Acceptable purity is ≥95% for in vitro assays and ≥98% for in vivo studies.
  • Elemental Analysis: Validate salt stoichiometry (e.g., HCl content via chloride titration ).
  • Thermogravimetric Analysis (TGA): Assess hygroscopicity, which may affect stability .

Advanced Research Questions

Q. How can computational modeling validate the compound’s pharmacophore and predict off-target interactions?

  • Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to map interactions with target receptors (e.g., adrenergic or serotonin receptors). Compare binding poses with known agonists/antagonists .
  • QSAR Models: Corclude critical substituents (e.g., chloro-methylphenoxy vs. methoxy groups) using regression analysis of activity data from analogs .
  • MD Simulations: Evaluate conformational stability in lipid bilayers to predict membrane permeability .

Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically addressed?

  • Methodological Answer:

  • Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperidine ring ).
  • Prodrug Design: Mask hydroxyl groups with acetyl or phosphate esters to enhance bioavailability.
  • Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models. Adjust dosing regimens based on AUC calculations.

Q. What strategies resolve contradictory data in receptor-binding assays (e.g., partial vs. full antagonism)?

  • Methodological Answer:

  • Functional Assays: Use cAMP accumulation (for GPCRs) or calcium flux assays to differentiate efficacy. Normalize data to reference ligands (e.g., isoproterenol for β-adrenoceptors ).
  • Allosteric Modulation Tests: Perform Schild analysis to determine if the compound acts competitively or via allosteric sites.
  • Receptor Subtype Selectivity: Screen against related receptors (e.g., α1_1 vs. β1_1 adrenoceptors) using radioligand binding .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Methodological Answer:

  • Scaffold Modifications: Replace the piperidine ring with morpholine or azetidine to alter steric/electronic profiles .
  • Substituent Screening: Synthesize derivatives with halogens (F, Br) or methyl groups on the phenoxy ring. Test affinity changes via SPR or ITC .
  • Fragment-Based Design: Use X-ray co-crystal structures to identify key binding motifs (e.g., hydrogen bonds with Asp113 in β2_2-adrenoceptors ).

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity profiles across cell lines?

  • Methodological Answer:

  • Dose-Response Curves: Test across 5–10 concentrations (e.g., 1 nM–100 µM) to identify IC50_{50} variability. Normalize to cell viability controls (MTT assay ).
  • Cell Line Authentication: Confirm genetic stability (STR profiling) and culture conditions (e.g., serum-free media effects ).
  • Mechanistic Studies: Use siRNA knockdown to verify target specificity (e.g., if toxicity is receptor-mediated).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.